N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide
Description
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 3,5-dimethylphenyl group and a 1,3-benzodioxole-5-carboxamide moiety. The thienopyrazole scaffold is known for its pharmacological relevance, particularly in kinase inhibition and central nervous system (CNS) targeting, due to its structural mimicry of purine bases . The 1,3-benzodioxole group, a bicyclic ether, may contribute to metabolic stability and blood-brain barrier penetration, making this compound a candidate for neurotherapeutic applications .
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-12-5-13(2)7-15(6-12)24-20(16-9-28-10-17(16)23-24)22-21(25)14-3-4-18-19(8-14)27-11-26-18/h3-8H,9-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLVZOVOGFOACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the benzodioxole moiety and the carboxamide group. Common reagents used in these reactions include various halogenated compounds, amines, and carboxylic acids. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase efficiency and yield while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
This analog (CAS: 958984-08-2) shares the thieno[3,4-c]pyrazole core but differs in substituents:
- Phenyl substituents : 2,3-dimethylphenyl (ortho/meta positions) vs. 3,5-dimethylphenyl (meta/para positions) in the target compound. The ortho-substitution in the analog may reduce steric accessibility compared to the symmetric 3,5-dimethyl arrangement .
- Carboxamide group: Furan-2-carboxamide replaces the 1,3-benzodioxole-5-carboxamide.
However, the use of furan-2-carboxylic acid derivatives instead of benzodioxole precursors would differentiate the pathways .
Functional Analog: 5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (7a and 7b)
Compounds 7a and 7b (Molecules 2012) are thiophene-pyrazole hybrids synthesized via a one-pot reaction involving malononitrile or ethyl cyanoacetate and sulfur . Key comparisons:
- Core structure : Both 7a/7b and the target compound incorporate fused thiophene-pyrazole systems, but 7a/7b lack the benzodioxole or dimethylphenyl substituents.
- Functional groups: 7a/7b feature cyano or ester groups, which enhance electrophilicity and reactivity, unlike the carboxamide and benzodioxole groups in the target compound.
- Synthetic conditions : The target compound may share similar cyclization steps (e.g., use of 1,4-dioxane and triethylamine), but the incorporation of benzodioxole likely requires additional protection/deprotection steps .
Data Tables
Table 2: Hypothesized Pharmacological Properties
| Compound | Lipophilicity (LogP)* | Metabolic Stability* | Target Affinity* |
|---|---|---|---|
| Target Compound | High (benzodioxole) | Moderate-high | Kinases/CNS receptors |
| Furan-2-carboxamide analog | Moderate | Moderate | Unknown |
| 7a/7b (Molecules 2012) | Low-moderate | Low (ester/cyano) | Electrophilic targets |
*Predicted based on structural features .
Research Findings and Implications
- Benzodioxole vs. Furan : The benzodioxole moiety’s electron-donating properties may enhance π-π stacking with aromatic residues in enzyme active sites, whereas the furan’s lower electron density could reduce such interactions .
- Synthetic Complexity : The target compound’s synthesis is likely more complex than 7a/7b due to the need for benzodioxole incorporation, which may require orthogonal protecting groups .
Biological Activity
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound with a unique structural configuration that suggests significant biological activity. This compound incorporates a thieno[3,4-c]pyrazole core and a benzodioxole moiety, which are known for their potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 383.8944 g/mol. The structure includes functional groups that may interact with various biological targets, enhancing its potential for therapeutic use.
Preliminary studies indicate that this compound may exhibit biological activities through:
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in metabolic pathways. This inhibition could modulate signaling pathways related to cell growth and proliferation.
- Receptor Modulation : It may also interact with receptors linked to various disease processes.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Oncology : Due to its enzyme inhibition properties, it may serve as a candidate for cancer treatment by targeting tumor growth pathways.
- Anti-inflammatory : Similar compounds have shown anti-inflammatory effects, suggesting that this compound may also possess such properties.
In Vitro Studies
Research has demonstrated that compounds structurally related to this compound exhibit significant activity against various biological targets:
| Compound | Target | Activity |
|---|---|---|
| Compound 1 | COX-2 Inhibitor | 90% inhibition |
| Compound 2 | Antimicrobial | Effective against E. coli |
| Compound 3 | Antitumor | Selective activity against HepG2 cells |
These findings highlight the potential of thieno[3,4-c]pyrazole derivatives in drug development.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound with target enzymes and receptors. These studies suggest that the compound can effectively bind to active sites due to its structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
